Cas no 55656-99-0 (4-(pyridin-3-yl)pyrrolidin-2-one)

4-(pyridin-3-yl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Pyridinyl)-2-pyrrolidinone
- 4-(3-Pyridinyl)-2-py
- 4-Pyridin-3-ylpyrrolidin-2-one
- 4-(3-pyridyl)pyrrolidin-2-one
- 4-(pyridin-3-yl)pyrrolidin-2-one
-
- MDL: MFCD16653126
- Inchi: InChI=1S/C9H10N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h1-3,5,8H,4,6H2,(H,11,12)
- InChI Key: MZFLMYXJIGUFBN-UHFFFAOYSA-N
- SMILES: O=C1NCC(C1)C2=CN=CC=C2
Computed Properties
- Exact Mass: 162.07900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 45.48000
- LogP: 0.96100
4-(pyridin-3-yl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121811-1.0g |
4-(pyridin-3-yl)pyrrolidin-2-one |
55656-99-0 | 95% | 1.0g |
$793.0 | 2023-07-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5189-5G |
4-(pyridin-3-yl)pyrrolidin-2-one |
55656-99-0 | 95% | 5g |
¥ 5,742.00 | 2023-03-30 | |
Life Chemicals | F2147-0764-2.5g |
4-(pyridin-3-yl)pyrrolidin-2-one |
55656-99-0 | 95% | 2.5g |
$802.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5189-250MG |
4-(pyridin-3-yl)pyrrolidin-2-one |
55656-99-0 | 95% | 250MG |
¥ 323.00 | 2023-04-13 | |
Chemenu | CM413005-1g |
4-(3-Pyridinyl)-2-pyrrolidinone |
55656-99-0 | 95%+ | 1g |
$317 | 2023-01-01 | |
abcr | AB481889- |
4-(3-Pyridinyl)-2-pyrrolidinone; . |
55656-99-0 | €234.30 | 2023-02-02 | |||
TRC | P991790-10mg |
4-(3-Pyridinyl)-2-pyrrolidinone |
55656-99-0 | 10mg |
$207.00 | 2023-05-17 | ||
Enamine | EN300-121811-5000mg |
4-(pyridin-3-yl)pyrrolidin-2-one |
55656-99-0 | 95.0% | 5000mg |
$3291.0 | 2023-10-02 | |
Enamine | EN300-121811-500mg |
4-(pyridin-3-yl)pyrrolidin-2-one |
55656-99-0 | 95.0% | 500mg |
$618.0 | 2023-10-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5189-250mg |
4-(pyridin-3-yl)pyrrolidin-2-one |
55656-99-0 | 97% | 250mg |
¥323.0 | 2024-04-18 |
4-(pyridin-3-yl)pyrrolidin-2-one Related Literature
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on 4-(pyridin-3-yl)pyrrolidin-2-one
Introduction to 4-(pyridin-3-yl)pyrrolidin-2-one (CAS No. 55656-99-0)
4-(pyridin-3-yl)pyrrolidin-2-one, also known by its CAS number 55656-99-0, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique pyrrolidine and pyridine moieties, has garnered considerable attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
The chemical structure of 4-(pyridin-3-yl)pyrrolidin-2-one consists of a pyrrolidinone ring fused to a pyridine ring. This structural arrangement imparts the compound with a combination of properties that make it particularly useful in various biological and chemical contexts. The pyrrolidinone moiety is known for its ability to form hydrogen bonds, which can enhance the compound's solubility and interactions with biological targets. The pyridine ring, on the other hand, contributes to the compound's lipophilicity and electronic properties, making it a valuable scaffold for drug design.
Recent research has highlighted the potential of 4-(pyridin-3-yl)pyrrolidin-2-one in the development of novel therapeutic agents. Studies have shown that this compound can serve as a potent inhibitor of various enzymes and receptors, making it a promising lead for drug discovery. For instance, it has been investigated for its ability to inhibit kinases, which are key enzymes involved in many cellular processes, including signal transduction and cell proliferation. Kinase inhibitors are an important class of drugs used in the treatment of cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, 4-(pyridin-3-yl)pyrrolidin-2-one has also been explored for its potential as an antagonist of specific receptors. One notable area of research involves its interaction with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in the central nervous system (CNS). Compounds that modulate nAChRs have shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of 4-(pyridin-3-yl)pyrrolidin-2-one to selectively bind to these receptors could lead to the development of more effective treatments for these conditions.
The synthetic accessibility of 4-(pyridin-3-yl)pyrrolidin-2-one is another factor that contributes to its importance in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently, allowing researchers to readily incorporate it into their drug discovery pipelines. One common approach involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine followed by cyclization to form the pyrrolidinone ring. These synthetic methods not only facilitate the production of pure 4-(pyridin-3-yl)pyrrolidin-2-one but also enable the synthesis of structurally diverse analogs for further optimization.
Beyond its direct therapeutic applications, 4-(pyridin-3-yl)pyrrolidin-2-one serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group compatibility make it an attractive starting material for constructing libraries of compounds with diverse biological activities. This versatility has led to its use in high-throughput screening (HTS) campaigns, where large numbers of compounds are tested for their potential as drug candidates.
In conclusion, 4-(pyridin-3-yl)pyrrolidin-2-one (CAS No. 55656-99-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and biological activity, make it a valuable tool for developing new therapeutic agents. Ongoing research continues to uncover new applications and insights into the properties of this compound, further solidifying its importance in the field.
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